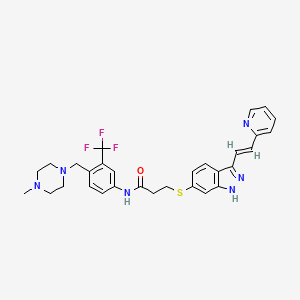
Chmfl-abl-121
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CHMFL-ABL-121 is a highly potent type II ABL kinase inhibitor. It has shown significant efficacy in inhibiting both the wild-type and T315I mutant forms of the ABL kinase, which is a critical target in the treatment of chronic myeloid leukemia . This compound was developed by the Hefei Institutes of Physical Science and is currently in the preclinical stage of development .
Métodos De Preparación
The synthesis of CHMFL-ABL-121 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of the indazole core, which is a key component of the molecule.
Functional group introduction: Various functional groups, such as trifluoromethyl and piperazine, are introduced to enhance the compound’s potency and selectivity.
Final assembly: The final step involves the coupling of the core structure with other components to form the complete molecule.
Análisis De Reacciones Químicas
CHMFL-ABL-121 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s activity.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can also affect the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s selectivity and potency.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with altered activity or selectivity .
Aplicaciones Científicas De Investigación
CHMFL-ABL-121 has a wide range of scientific research applications, including:
Mecanismo De Acción
CHMFL-ABL-121 exerts its effects by inhibiting the activity of ABL kinases. It binds to the inactive form of the kinase, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets of this compound include the wild-type and T315I mutant forms of the ABL kinase, as well as other kinases involved in cell signaling pathways .
Comparación Con Compuestos Similares
CHMFL-ABL-121 is unique in its ability to inhibit both the wild-type and T315I mutant forms of the ABL kinase with high potency. Similar compounds include:
This compound stands out due to its high selectivity and potency against the T315I mutant, making it a promising candidate for the treatment of chronic myeloid leukemia and other cancers involving ABL kinase mutations .
Propiedades
Fórmula molecular |
C30H31F3N6OS |
|---|---|
Peso molecular |
580.7 g/mol |
Nombre IUPAC |
N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C30H31F3N6OS/c1-38-13-15-39(16-14-38)20-21-5-6-23(18-26(21)30(31,32)33)35-29(40)11-17-41-24-8-9-25-27(36-37-28(25)19-24)10-7-22-4-2-3-12-34-22/h2-10,12,18-19H,11,13-17,20H2,1H3,(H,35,40)(H,36,37)/b10-7+ |
Clave InChI |
UDEAKWSKOGAXIJ-JXMROGBWSA-N |
SMILES isomérico |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CCSC3=CC4=C(C=C3)C(=NN4)/C=C/C5=CC=CC=N5)C(F)(F)F |
SMILES canónico |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CCSC3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


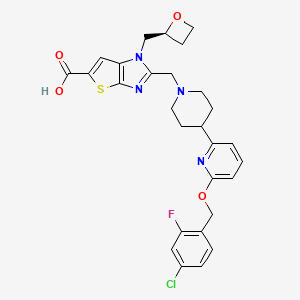

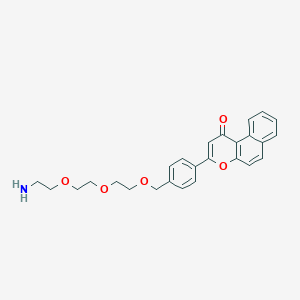
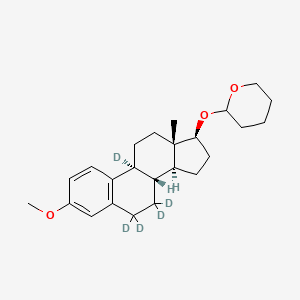

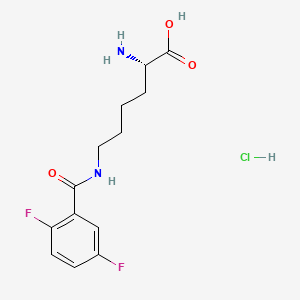
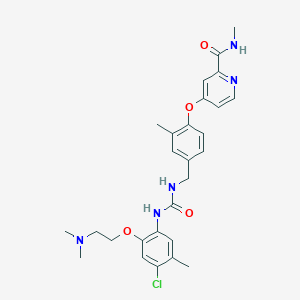


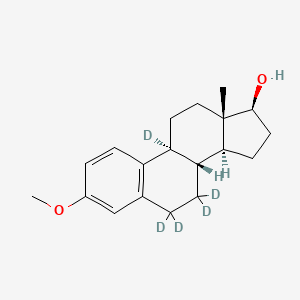
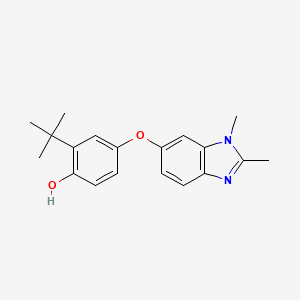
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
